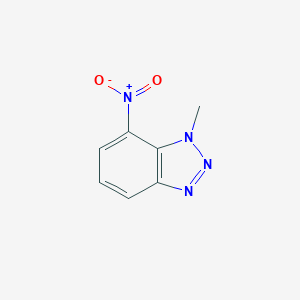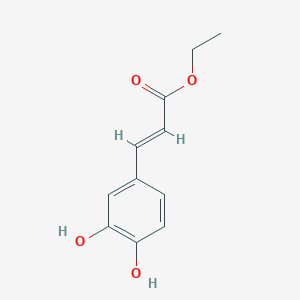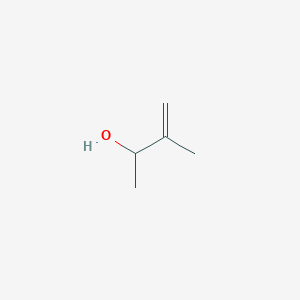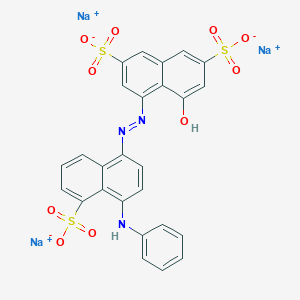
3-苄基氨基-丁-2-烯酸乙酯
描述
Ethyl 3-(benzylamino)but-2-enoate, also known as ethyl (E)-3-(benzylamino)but-2-enoate, is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. This compound is characterized by its unique structure, which includes a benzylamino group attached to a butenoic acid ethyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
科学研究应用
Ethyl 3-(benzylamino)but-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(benzylamino)but-2-enoate can be synthesized through the reaction of ethyl acetoacetate with benzylamine in the presence of a catalyst such as Amberlyst-15. The reaction typically occurs at room temperature in dichloromethane (DCM) and yields the desired product in high purity . The reaction mechanism involves the nucleophilic addition of benzylamine to the carbonyl group of ethyl acetoacetate, followed by dehydration to form the enamine.
Industrial Production Methods
Industrial production of Ethyl 3-(benzylamino)but-2-enoate follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts like Amberlyst-15 allows for efficient and cost-effective production. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications in the pharmaceutical and chemical industries .
化学反应分析
Types of Reactions
Ethyl 3-(benzylamino)but-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
作用机制
The mechanism of action of Ethyl 3-(benzylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. Its biological activities are attributed to its ability to interact with cellular components, potentially affecting enzyme activity and signal transduction pathways .
相似化合物的比较
Similar Compounds
Ethyl 3-(benzylamino)propionate: Similar structure but with a propionate instead of a butenoate moiety.
Ethyl 3-(phenylamino)but-2-enoate: Similar structure but with a phenylamino group instead of a benzylamino group.
Uniqueness
Ethyl 3-(benzylamino)but-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
ethyl (E)-3-(benzylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)9-11(2)14-10-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJUWHLVMMSQO-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















